(1-Chloroethyl)dimethylbenzene
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Overview
Description
(1-Chloroethyl)dimethylbenzene: is an organic compound with the molecular formula C10H13Cl. It consists of a benzene ring substituted with a 1-chloroethyl group and two methyl groups. This compound is a derivative of benzene and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1-Chloroethyl)dimethylbenzene typically involves the Friedel-Crafts alkylation reaction. In this process, benzene reacts with 1-chloroethane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (1-Chloroethyl)dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The chlorine atom in the 1-chloroethyl group can be replaced by a nucleophile, such as hydroxide ions or amines.
Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives, such as nitrobenzene or bromobenzene.
Nucleophilic Substitution: Substituted ethylbenzene derivatives, such as ethylamine or ethanol derivatives.
Oxidation: Carboxylic acids, such as benzoic acid.
Scientific Research Applications
Chemistry: (1-Chloroethyl)dimethylbenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a starting material for the preparation of more complex molecules through electrophilic and nucleophilic substitution reactions.
Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological properties. These compounds may exhibit antimicrobial or anticancer activities, making them valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1-Chloroethyl)dimethylbenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the benzene ring forms a sigma complex with the electrophile, followed by the loss of a proton to restore aromaticity . In nucleophilic substitution, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond .
Comparison with Similar Compounds
Chlorobenzene: A benzene ring with a single chlorine substituent.
Ethylbenzene: A benzene ring with an ethyl group substituent.
Dimethylbenzene (Xylene): A benzene ring with two methyl groups.
Uniqueness: (1-Chloroethyl)dimethylbenzene is unique due to the presence of both a 1-chloroethyl group and two methyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
54411-21-1 |
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Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7H,3-4H2,1-2H3 |
InChI Key |
LYTASBYXDATWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CCCl)C |
Origin of Product |
United States |
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